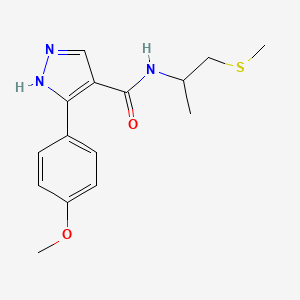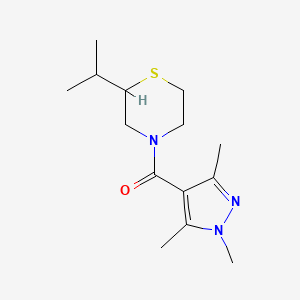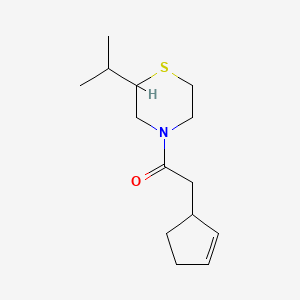
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPTEM and is synthesized through a specific method that involves several steps. The purpose of
Mécanisme D'action
The mechanism of action of CPTEM is not well understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CPTEM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. CPTEM has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CPTEM has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. CPTEM has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. CPTEM has also been shown to reduce fever and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPTEM has several advantages for use in lab experiments, including its high yield synthesis method, its stability, and its potential applications in various fields. However, CPTEM also has some limitations, including its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on CPTEM, including the development of new synthetic methods for CPTEM and its derivatives, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields. CPTEM and its derivatives could be used as building blocks for the synthesis of novel materials with unique properties. CPTEM could also be developed as a potential drug candidate for the treatment of inflammatory and pain-related disorders. Further studies are needed to fully understand the potential of CPTEM and its derivatives.
In conclusion, CPTEM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of CPTEM involves several steps that require specific reagents and conditions. CPTEM has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. The mechanism of action of CPTEM is not well understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. CPTEM has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of CPTEM and its derivatives.
Méthodes De Synthèse
The synthesis of CPTEM involves several steps that require specific reagents and conditions. The first step involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then reacted with 2-propan-2-ylthiomorpholine to form the desired compound, CPTEM. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
CPTEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, CPTEM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, CPTEM has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, CPTEM has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-propan-2-ylthiomorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOS/c1-11(2)13-10-15(7-8-17-13)14(16)9-12-5-3-4-6-12/h3,5,11-13H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEORLRZKJRISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

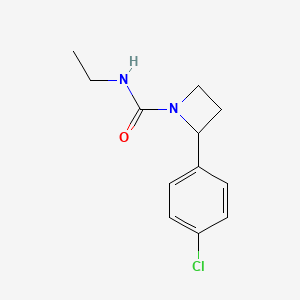

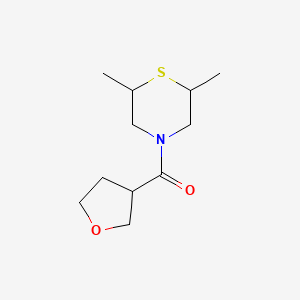
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
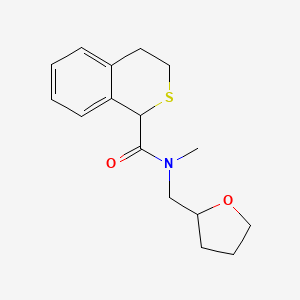
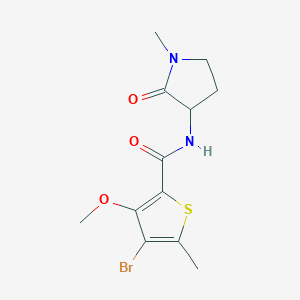
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
